molecular formula C14H16N2O2S B2490147 N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide CAS No. 868370-08-5

N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide

Cat. No.: B2490147
CAS No.: 868370-08-5
M. Wt: 276.35
InChI Key: YUZVKNRQIAMPJR-PFONDFGASA-N
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Description

N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide is a synthetic benzothiazole derivative offered for research and development purposes. Compounds within this structural class have been investigated for various biological activities; for instance, similar structures are explored in agricultural science for their fungicidal and insecticidal properties . Its molecular architecture, featuring a dihydro-benzothiazole core and a cyclopropanecarboxamide group, makes it a compound of interest in several fields, potentially including medicinal chemistry and agrochemical research. Researchers can utilize this chemical as a key intermediate or building block in organic synthesis or as a standard in analytical studies. This product is strictly for research use and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the available safety data sheet prior to handling. Specific mechanistic and application data for this exact compound would be determined by the researcher's own experimental work. For specific data on purity, pricing, and shipping, please contact our sales team.

Properties

IUPAC Name

N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-8-4-7-10(18-3)11-12(8)19-14(16(11)2)15-13(17)9-5-6-9/h4,7,9H,5-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUZVKNRQIAMPJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N(C(=NC(=O)C3CC3)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide typically involves multiple steps, including electrophilic substitution, cyclization, reduction, and amide formation. The starting materials often include ortho-aminophenol and heptafluoro-2-iodopropane . The reaction conditions may vary, but common reagents and solvents used in these processes include dimethylformamide, lithium chloride, and oxygen atmosphere .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired product, but typical conditions include controlled temperature, pressure, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.

Scientific Research Applications

N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biological processes. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The target compound shares structural similarities with several benzothiazole derivatives, differing primarily in substituents and carboxamide/sulfonamide groups. Key comparisons include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Group Biological Activity (if reported)
Target: N-[(2Z)-4-Methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide Likely C₁₄H₁₅N₂O₂S* ~295.39* 4-OCH₃, 3-CH₃, 7-CH₃ Cyclopropanecarboxamide Not explicitly reported in evidence
4-Methanesulfonyl-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide C₁₈H₁₈N₂O₄S₂ 390.48 4-OCH₃, 3-CH₃, 7-CH₃ Benzamide (4-SO₂CH₃) Catalogued for research use only
4-Methoxy-N-[6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzenesulfonamide C₁₅H₁₄N₂O₃S₂ 334.40 4-OCH₃, 6-CH₃ Benzenesulfonamide 11β-HSD1 inhibitor; anti-diabetic/obesity
N-(4-Methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2,2-dimethylpropanamide C₁₇H₂₀N₂O₂S 316.42 4-OCH₃, 3-CH₂CHCH₂ Pivalamide (2,2-dimethylpropanamide) Not explicitly reported

Crystallographic and Geometric Comparisons

  • Bond Lengths and Angles: The S1–C bond lengths in the benzothiazole core range from 1.739–1.744 Å in related compounds (e.g., S1–C3: 1.739 Å; S1–C1: 1.744 Å in ), consistent with typical aromatic C–S bond lengths .
  • Hydrogen Bonding and Crystal Packing :

    • Compounds such as 4-Methoxy-N-[6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzenesulfonamide exhibit N–H···N and C–H···O hydrogen bonds, forming R₂²(8) motifs that stabilize crystal structures . Similar interactions are likely in the target compound.
    • π-π stacking interactions (e.g., centroid distances of 3.95 Å in ) are critical for molecular aggregation in sulfonamide derivatives but may differ in carboxamide analogs due to reduced polarity .

Software and Methodologies in Structural Analysis

  • SHELX Suite : Widely used for crystallographic refinement (e.g., SHELXL for small-molecule structures in ) .
  • ORTEP-3 : Employed for visualizing anisotropic displacement ellipsoids and molecular geometry () .

Biological Activity

N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide is a synthetic compound belonging to the class of benzothiazole derivatives. This compound is characterized by a unique structural framework that includes a benzothiazole moiety fused with a cyclopropanecarboxamide group. This article aims to provide an in-depth analysis of its biological activity based on available research findings.

Structural Characteristics

The molecular formula of this compound is C17H18N2O2SC_{17}H_{18}N_{2}O_{2}S, with a molecular weight of approximately 318.4 g/mol. The compound features:

  • Benzothiazole ring : Incorporating both sulfur and nitrogen atoms, contributing to its chemical reactivity.
  • Methoxy and dimethyl substitutions : Enhancing its potential biological activities.
  • Cyclopropanecarboxamide group : Imparting unique properties relevant to medicinal chemistry.

Biological Activities

Research indicates that benzothiazole derivatives exhibit various biological activities, including:

Antimicrobial Properties

Studies have shown that compounds similar to this compound possess significant antimicrobial effects against a range of pathogens. For example:

Pathogen TypeActivity ObservedReference
BacteriaInhibition of growth in Gram-positive and Gram-negative bacteria
FungiAntifungal activity against common fungal strains
VirusesPotential antiviral effects observed in preliminary studies

Anticancer Activity

The compound has been investigated for its anticancer properties. Research indicates that it may induce apoptosis in cancer cells through various mechanisms, including:

  • Inhibition of cell proliferation : Targeting specific signaling pathways involved in cell growth.
  • Induction of apoptosis : Activating caspases and other apoptotic pathways.

A case study demonstrated that the compound exhibited cytotoxic effects on human cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

The mechanism by which this compound exerts its biological effects involves several interactions:

  • Enzyme inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • DNA/RNA interaction : It may modulate gene expression by interacting with nucleic acids.
  • Membrane disruption : Affecting the integrity and function of cellular membranes.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves several steps:

  • Formation of the Benzothiazole Core : Cyclization reactions involving 2-amino thiophenol.
  • Methoxylation and Methylation : Introducing methoxy and dimethyl groups through electrophilic substitution.
  • Cyclopropane Formation : Using cyclopropanecarboxylic acid derivatives to form the final product.

The compound can undergo various chemical reactions such as oxidation and reduction, which can be exploited for further modifications or applications in medicinal chemistry .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide?

The synthesis typically involves cyclization of benzothiazole precursors with cyclopropanecarboxamide derivatives. Key steps include:

  • Cyclization : Use of organic solvents (e.g., dichloromethane) and catalysts (e.g., palladium on carbon) under reflux conditions (60–80°C for 2–12 hours) .
  • Purification : Recrystallization from polar aprotic solvents (e.g., DMF/water mixtures) to isolate the Z-isomer selectively .
  • Yield Optimization : Adjusting stoichiometric ratios (1:1 to 1:1.2 for precursor:amide) and reaction time (2–6 hours) .

Table 1 : Representative Reaction Conditions from Analogous Syntheses

PrecursorSolventCatalystTemp (°C)Time (h)Yield (%)Source
Benzothiazole derivativeDichloromethanePd/C80668
CyclopropanecarboxamideAcetic anhydrideNaOAc100257

Q. How can the structure of this compound be confirmed post-synthesis?

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra for characteristic peaks (e.g., methoxy protons at δ 3.3–3.5 ppm, cyclopropane carbons at δ 14–18 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 386 [M+^+]) and fragmentation patterns .
  • X-ray Crystallography : Resolve the Z-configuration and dihydrobenzothiazole conformation using SHELXL or similar software .

Advanced Research Questions

Q. How can contradictions between spectral data and expected structural features be resolved?

  • X-ray Refinement : Use SHELXL to refine crystallographic data and validate bond lengths/angles. For example, confirm the Z-configuration via C=N bond length (~1.30 Å) and torsion angles .
  • Dynamic NMR : Resolve rotational barriers or tautomerism by variable-temperature NMR studies in DMSO-d6_6 .
  • DFT Calculations : Compare experimental IR/Raman spectra with computational models to identify discrepancies in functional groups .

Q. What role do hydrogen-bonding patterns play in stabilizing the crystal lattice of this compound?

  • Graph Set Analysis : Use Etter’s formalism to classify hydrogen bonds (e.g., N-HO\text{N-H}\cdots\text{O}, C-Hπ\text{C-H}\cdots\pi) and identify robust supramolecular motifs (e.g., R22(8)R_2^2(8) rings) .
  • Thermal Analysis : Correlate melting points (e.g., 213–246°C) with hydrogen-bond density using DSC/TGA .

Q. How can biological activity studies be designed for this compound?

  • Molecular Docking : Target proteins with benzothiazole-binding domains (e.g., kinase enzymes) using AutoDock Vina. Validate binding poses with MD simulations .
  • In Vitro Assays : Screen for cytotoxicity (MTT assay) or enzyme inhibition (IC50_{50} determination) in cancer cell lines (e.g., HeLa, MCF-7) .

Q. What strategies optimize crystallization for X-ray diffraction studies?

  • Solvent Screening : Test mixtures of DMF, ethanol, and water for slow evaporation.
  • Twinned Data Handling : Use SHELXL’s TWIN/BASF commands to refine twinned crystals .
  • ORTEP Visualization : Generate anisotropic displacement ellipsoid plots to assess thermal motion and disorder .

Methodological Notes

  • Software Tools : SHELX for refinement , ORTEP for visualization , and Mercury for packing diagrams.
  • Data Validation : Apply IUCr checkCIF guidelines to resolve alerts (e.g., ADDSUI, BIVLAW) .
  • Contradiction Mitigation : Cross-validate spectroscopic data with crystallographic results to resolve ambiguities in stereochemistry .

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